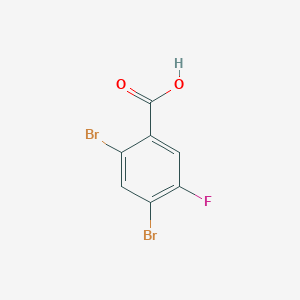

2,4-Dibromo-5-fluorobenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-5-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2FO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKVCAJBUGBRHEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70450210 | |

| Record name | 2,4-Dibromo-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173410-26-9 | |

| Record name | 2,4-Dibromo-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dibromo-5-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2,4-Dibromo-5-fluorobenzoic acid, a halogenated aromatic carboxylic acid of interest in chemical synthesis and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document also furnishes detailed, adaptable experimental protocols for the determination of its key physicochemical characteristics.

Core Physicochemical Data

Quantitative data for this compound is summarized in the table below. It is important to note that while the molecular formula and weight are definitive, other values may be predicted or are based on data from structurally similar compounds and should be confirmed through experimentation.

| Property | Value | Source |

| Molecular Formula | C₇H₃Br₂FO₂ | --INVALID-LINK--[1] |

| Molecular Weight | 297.90 g/mol | --INVALID-LINK--[1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| pKa | Not available | |

| Aqueous Solubility | Not available |

Experimental Protocols

The following sections detail standardized methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Methodology:

-

Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube, which is then sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating (e.g., 1-2 °C per minute) as the expected melting point is approached.

-

Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded. This range is reported as the melting point.

Solubility Determination

Understanding the solubility of a compound is fundamental in various applications, including formulation development and biological assays.

Methodology for Aqueous Solubility:

-

Equilibrium Method: An excess amount of this compound is added to a known volume of water in a sealed container.

-

Agitation: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The saturated solution is filtered to remove any undissolved solid.

-

Quantification: The concentration of the dissolved this compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound in a given solvent. For a carboxylic acid, it indicates the pH at which the protonated and deprotonated forms are present in equal concentrations.

Methodology using Potentiometric Titration:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low aqueous solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., sodium hydroxide) of known concentration.

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Logical Relationships and Workflows

The following diagrams illustrate key processes related to the characterization and synthesis of this compound.

The synthesis of halogenated benzoic acids often involves electrophilic aromatic substitution reactions on a substituted benzene ring. A plausible synthetic pathway for this compound could start from 5-fluorobenzoic acid, followed by a bromination step.

The experimental determination of the pKa value involves a clear and logical workflow, as depicted below.

References

Spectral Analysis of 2,4-Dibromo-5-fluorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 2,4-Dibromo-5-fluorobenzoic acid, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document presents predicted data based on the analysis of structurally similar compounds and established principles of spectroscopic techniques. The guide also outlines standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of organic molecules.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for this compound. These predictions are derived from the analysis of analogous compounds and provide a baseline for researchers working with this molecule.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.2 | d | ~7 | H-6 |

| ~7.9 | d | ~9 | H-3 |

| ~11-13 | br s | - | -COOH |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O |

| ~160 (d, ¹JCF ≈ 250 Hz) | C-5 |

| ~138 (d, ³JCF ≈ 8 Hz) | C-1 |

| ~135 | C-3 |

| ~125 (d, ²JCF ≈ 20 Hz) | C-6 |

| ~120 (d, ²JCF ≈ 25 Hz) | C-4 |

| ~118 (d, ³JCF ≈ 5 Hz) | C-2 |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| 1700-1725 | Strong | C=O stretch (Carboxylic acid) |

| 1550-1600 | Medium | C=C stretch (Aromatic) |

| 1200-1300 | Strong | C-O stretch |

| 1100-1200 | Strong | C-F stretch |

| 600-800 | Strong | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Abundance (%) | Assignment |

| 296/298/300 | High | [M]⁺ (Molecular ion with bromine isotopes) |

| 279/281/283 | Medium | [M-OH]⁺ |

| 251/253/255 | Medium | [M-COOH]⁺ |

| 172/174 | Medium | [M-COOH-Br]⁺ |

| 93 | Low | [C₆H₂F]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectral data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[1]

-

Data Acquisition: Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).[2]

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

-

Sample Preparation (Solid): For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.[3] Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. For the thin solid film method, dissolve about 50 mg of the solid in a volatile solvent like methylene chloride, drop the solution onto a salt plate, and allow the solvent to evaporate.[4]

-

Data Acquisition: Place the sample in the IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.[5]

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[3][6]

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.[7] Further dilution may be necessary depending on the instrument's sensitivity.[7]

-

Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for organic molecules include Electron Ionization (EI) or Electrospray Ionization (ESI).[8][9] EI is a common method where a high-energy electron beam is used to ionize molecules.[8]

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[10]

-

Detection and Spectrum Generation: The detector records the abundance of each ion, and the data is plotted as a mass spectrum, showing the relative intensity of each ion.[11]

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Experimental workflow for the characterization of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. amherst.edu [amherst.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. webassign.net [webassign.net]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 9. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. fiveable.me [fiveable.me]

- 11. m.youtube.com [m.youtube.com]

An In-depth Technical Guide on the Reactivity and Stability of 2,4-Dibromo-5-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromo-5-fluorobenzoic acid is a halogenated aromatic carboxylic acid that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring two bromine atoms, a fluorine atom, and a carboxylic acid group on the benzene ring, imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. The presence of multiple reactive sites allows for a variety of chemical transformations, offering chemists the flexibility to introduce diverse functionalities and construct intricate molecular architectures. This guide provides a comprehensive overview of the reactivity and stability of this compound, including key chemical properties, reactivity in common organic reactions, and stability considerations.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in chemical synthesis.

| Property | Value |

| CAS Number | 173410-26-9 |

| Molecular Formula | C₇H₃Br₂FO₂ |

| Molecular Weight | 297.90 g/mol |

| Appearance | Solid |

| Storage | Sealed in a dry environment at room temperature. |

Reactivity Analysis

The reactivity of this compound is governed by the interplay of its functional groups: the electron-withdrawing carboxylic acid and fluorine atom, and the two bromine atoms which can act as leaving groups in cross-coupling reactions.

Carboxylic Acid Group

The carboxylic acid moiety is a key functional handle, allowing for standard transformations such as:

-

Esterification: The carboxylic acid can be readily converted to its corresponding ester under acidic conditions with an alcohol. For instance, the synthesis of a methyl ester can be achieved by reacting the acid with methanol in the presence of a catalyst like thionyl chloride[1].

-

Amidation: Reaction with amines in the presence of a coupling agent affords the corresponding amides. This is a crucial reaction in the synthesis of many biologically active molecules.

-

Reduction: The carboxylic acid can be reduced to the corresponding benzyl alcohol using strong reducing agents like lithium aluminum hydride.

Aromatic Ring Reactivity

The substitution pattern on the aromatic ring dictates its reactivity in various transformations.

The two bromine atoms on the aromatic ring are excellent leaving groups for palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the two bromine atoms can potentially allow for selective functionalization.

-

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent. It is a powerful tool for the formation of biaryl structures. The reactivity of the C-Br bonds in Suzuki couplings is generally higher than that of C-Cl bonds, making this compound a suitable substrate[2].

-

Heck Reaction: This reaction couples the aryl bromide with an alkene to form a substituted alkene.

-

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine.

The regioselectivity of these cross-coupling reactions will be influenced by both steric and electronic factors. The bromine at the 4-position is para to the fluorine and meta to the carboxylic acid, while the bromine at the 2-position is ortho to the carboxylic acid and meta to the fluorine. Steric hindrance around the 2-position may favor initial reaction at the 4-position.

While aryl halides can undergo nucleophilic aromatic substitution, this reaction typically requires strong activation by electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the electron-withdrawing effect of the carboxylic acid and fluorine may not be sufficient to readily promote SNAr reactions under standard conditions.

Stability Profile

The stability of this compound is a critical consideration for its storage and handling, as well as for its persistence in various environments.

Thermal Stability

Photochemical Stability

Aromatic compounds, including benzoic acid derivatives, can be susceptible to photodegradation upon exposure to light, particularly UV radiation. Studies on related compounds like chlorobenzoic acids have shown that they can undergo photodecomposition in aqueous solutions, leading to dehalogenation and the formation of hydroxybenzoic acids[4]. The degradation of polycyclic aromatic hydrocarbons is also influenced by the solvent and the intensity of light exposure[5][6]. Therefore, it is recommended to store this compound protected from light.

Chemical Stability

This compound is generally stable under normal storage conditions. However, it is incompatible with strong oxidizing agents and strong bases, which can lead to decomposition[7]. The safety data sheet for the similar compound 2-Bromo-5-fluorobenzoic acid indicates that it should be kept away from these reactive substances[7].

Experimental Protocols

Detailed experimental protocols for specific reactions of this compound are not widely published. However, general procedures for reactions involving similar halogenated benzoic acids can be adapted.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

-

Degassed solvent (e.g., Toluene/H₂O, Dioxane/H₂O)

Procedure:

-

In a reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-110 °C under the inert atmosphere.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography.

Logical Relationships in Reactivity

The following diagram illustrates the key reactive sites of this compound and the types of transformations they can undergo.

Caption: Reactivity map of this compound.

Conclusion

This compound is a highly functionalized building block with significant potential in organic synthesis. Its reactivity is characterized by the versatility of its carboxylic acid group and the susceptibility of its bromine atoms to participate in a wide range of palladium-catalyzed cross-coupling reactions. While specific quantitative data on its reactivity and stability are limited in the public domain, an understanding of the behavior of related halogenated benzoic acids provides a solid foundation for its application. Proper storage and handling, particularly protection from light, high temperatures, and incompatible chemicals, are essential to maintain its integrity. This guide provides researchers, scientists, and drug development professionals with a foundational understanding of the core reactivity and stability of this compound, enabling its effective utilization in the synthesis of novel and complex molecules. Further research into the specific reaction kinetics and degradation pathways of this compound would be beneficial for its broader application.

References

- 1. 5-BroMo-2,4-difluoro-benzoic acid Methyl ester synthesis - chemicalbook [chemicalbook.com]

- 2. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jfda-online.com [jfda-online.com]

- 4. researchgate.net [researchgate.net]

- 5. Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products [pjoes.com]

- 6. pjoes.com [pjoes.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Exploratory Reactions of 2,4-Dibromo-5-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromo-5-fluorobenzoic acid is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring two reactive bromine atoms at positions amenable to differential functionalization, a fluorine atom to modulate physicochemical properties, and a carboxylic acid handle for further derivatization, makes it a valuable building block for the synthesis of complex molecules. This technical guide provides a comprehensive overview of the key exploratory reactions of this compound, complete with detailed experimental protocols, quantitative data, and workflow diagrams to facilitate its application in research and development.

Core Reactions and Methodologies

The reactivity of this compound is dominated by transformations of its carboxylic acid group and palladium-catalyzed cross-coupling reactions at its carbon-bromine bonds. The following sections detail the primary exploratory reactions for this compound.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety of this compound is a prime site for initial modifications, most commonly through esterification and amide bond formation. These reactions are often employed to protect the carboxylic acid during subsequent cross-coupling reactions or to introduce key pharmacophoric elements.

Fischer-Speier esterification is a classical and efficient method for the conversion of this compound to its corresponding esters. This acid-catalyzed reaction typically utilizes an excess of the alcohol as the solvent.

Experimental Protocol: Synthesis of Methyl 2,4-Dibromo-5-fluorobenzoate

A procedure analogous to the esterification of similar halogenated benzoic acids can be employed.[1]

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 eq) in anhydrous methanol (20-40 eq).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the mixture.

-

Reflux: Heat the reaction mixture to a gentle reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Quantitative Data for Esterification

| Ester Product | Alcohol | Catalyst | Reaction Time (hours) | Typical Yield (%) |

| Methyl 2,4-dibromo-5-fluorobenzoate | Methanol | Conc. H₂SO₄ | 4 - 6 | 85 - 95 |

| Ethyl 2,4-dibromo-5-fluorobenzoate | Ethanol | Conc. H₂SO₄ | 6 - 8 | 80 - 90 |

Table based on typical yields for Fischer esterification of similar substrates.[1]

Experimental Workflow for Esterification

Caption: General workflow for Fischer esterification.

The formation of amide bonds from this compound is crucial for introducing diverse functionalities and is a cornerstone of medicinal chemistry. This transformation is typically achieved using coupling reagents to activate the carboxylic acid.

Experimental Protocol: Amide Coupling using HATU

This protocol is suitable for a wide range of primary and secondary amines, including those that are sterically hindered.[2]

-

Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Amine Addition: Add the desired amine (1.0-1.2 eq) to the solution.

-

Base Addition: Add N,N-diisopropylethylamine (DIEA) (2.0-3.0 eq) to the reaction mixture.

-

Coupling Reagent Addition: Add O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1-1.5 eq) portion-wise while stirring.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Quantitative Data for Amide Coupling

| Amine | Coupling Reagent | Base | Solvent | Time (h) | Temp (°C) | Typical Yield (%) |

| Primary Amine (e.g., Benzylamine) | HATU | DIEA | DMF | 12-24 | RT | 80-95 |

| Secondary Amine (e.g., Morpholine) | HATU | DIEA | DMF | 12-24 | RT | 75-90 |

| Aniline | EDC/HOBt | DIEA | DCM | 12-24 | RT | 70-85 |

Table based on typical yields for amide coupling of similar substrates.[2]

Signaling Pathway for Amide Bond Formation

Caption: Mechanism of HATU-mediated amide coupling.

Palladium-Catalyzed Cross-Coupling Reactions

The two bromine substituents on the aromatic ring of this compound are ideal handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions allow for the formation of C-C and C-N bonds, respectively, enabling the synthesis of a wide array of derivatives. A key consideration in these reactions is the regioselectivity, as the two bromine atoms may exhibit different reactivities. Generally, the C4-Br bond is more susceptible to oxidative addition than the more sterically hindered C2-Br bond.

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl compounds by reacting an organohalide with a boronic acid or ester.[3] For this compound, this reaction can be performed selectively at the C4 position.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

This protocol is adapted from general procedures for the Suzuki coupling of di-halogenated aromatic compounds.[4]

-

Reaction Setup: In a reaction vessel, combine this compound (or its methyl ester) (1.0 eq), the arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.

-

Reaction: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100°C for 8-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Quantitative Data for Regioselective Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product (Regioisomer) | Typical Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 2-Bromo-5-fluoro-4-phenylbenzoic acid | 70-85 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O | 100 | 16 | 2-Bromo-5-fluoro-4-(4-methoxyphenyl)benzoic acid | 65-80 |

Table based on expected regioselectivity and yields for similar di-brominated systems.

Logical Relationship in Selective Suzuki Coupling

References

Theoretical Investigation of the Electronic Properties of 2,4-Dibromo-5-fluorobenzoic Acid: A Computational Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Substituted benzoic acids are fundamental scaffolds in medicinal chemistry and materials science. The nature and position of substituents on the benzene ring significantly influence the molecule's electronic properties, such as its acidity (pKa), reactivity, and intermolecular interactions.[4][5] Halogen atoms, in particular, exert complex electronic effects through a combination of inductive electron withdrawal and resonance electron donation. In 2,4-Dibromo-5-fluorobenzoic acid, the presence of two bromine atoms and a fluorine atom, all with distinct electronegativities and sizes, alongside a carboxylic acid group, creates a unique electronic landscape.

This guide details a proposed computational study based on Density Functional Theory (DFT), a powerful method for investigating the electronic structure of molecules.[3] The aim is to provide a detailed protocol for researchers to model this compound and predict its key electronic parameters.

Proposed Computational Methodology

The following section outlines a detailed protocol for the theoretical investigation of this compound. This methodology is based on protocols successfully applied to other halogenated benzoic acids.[3][6]

2.1. Geometry Optimization and Vibrational Analysis

The initial step involves determining the most stable three-dimensional conformation of the molecule.

-

Software: Gaussian, ORCA, or similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT). The B3LYP functional is a common choice for such systems, offering a good balance between accuracy and computational cost.

-

Basis Set: The 6-311+G(d,p) basis set is recommended to provide a flexible description of the electron distribution, including polarization and diffuse functions, which are important for describing anions and weak interactions.

-

Procedure:

-

Construct the initial molecular structure of this compound.

-

Perform a full geometry optimization without any symmetry constraints to locate the minimum energy structure on the potential energy surface.

-

Following optimization, a vibrational frequency calculation at the same level of theory is crucial. The absence of imaginary frequencies confirms that the optimized structure is a true minimum. These calculations also provide the theoretical infrared (IR) and Raman spectra, which can be compared with experimental data if available.

-

2.2. Calculation of Electronic Properties

Once the optimized geometry is obtained, a range of electronic properties can be calculated.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of chemical reactivity. The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's chemical stability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation.

-

Dipole Moment: The total dipole moment and its components are calculated to understand the molecule's overall polarity.

The following diagram illustrates the proposed computational workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. Buy 2,4-Dibromo-6-fluorobenzonitrile | 1393585-66-4 [smolecule.com]

- 3. 2-Bromo-5-fluorobenzoic Acid|CAS 394-28-5|Supplier [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of 2,4-Dibromo-5-fluorobenzonitrile from 2,4-Dibromo-5-fluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,4-dibromo-5-fluorobenzonitrile from 2,4-dibromo-5-fluorobenzoic acid. The described methodology follows a reliable two-step synthetic route: the initial conversion of the carboxylic acid to the corresponding primary amide, 2,4-dibromo-5-fluorobenzamide, followed by dehydration to yield the target nitrile. This application note includes comprehensive experimental procedures, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and ease of use for researchers in organic synthesis and drug development.

Introduction

2,4-Dibromo-5-fluorobenzonitrile is a valuable building block in medicinal chemistry and materials science, serving as a key intermediate for the synthesis of various complex organic molecules. The presence of multiple halogen substituents provides distinct handles for further chemical modifications, such as cross-coupling reactions and nucleophilic aromatic substitutions. The following protocol details a robust and accessible method for the preparation of this compound from the readily available this compound. The synthesis proceeds through the formation of 2,4-dibromo-5-fluorobenzamide, which is subsequently dehydrated to the desired nitrile.[1]

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of 2,4-dibromo-5-fluorobenzonitrile.

| Step | Reactant | Reagent/Solvent | Molar Ratio (Reactant:Reagent) | Product | Theoretical Yield (g) | Expected Yield (%) |

| 1. Amide Formation | This compound | Thionyl chloride (SOCl₂) | 1 : 1.2 | 2,4-Dibromo-5-fluorobenzamide | Based on starting material | 85-95% |

| Acyl chloride intermediate | Aqueous Ammonia (NH₄OH) | 1 : excess | ||||

| 2. Dehydration | 2,4-Dibromo-5-fluorobenzamide | Phosphorus oxychloride (POCl₃) | 1 : 1.5 | 2,4-Dibromo-5-fluorobenzonitrile | Based on amide | 80-90% |

Experimental Protocols

Step 1: Synthesis of 2,4-Dibromo-5-fluorobenzamide

This procedure involves the conversion of the carboxylic acid to an acyl chloride, followed by amidation.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Toluene (anhydrous)

-

Aqueous ammonia (28-30%)

-

Deionized water

-

Sodium bicarbonate (NaHCO₃)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.

-

Add anhydrous toluene to dissolve the starting material.

-

Carefully add thionyl chloride (1.2 equivalents) dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours, or until the evolution of gas ceases. The reaction progress can be monitored by TLC.

-

After completion, allow the mixture to cool to room temperature and then carefully remove the excess thionyl chloride and toluene under reduced pressure.

-

Cool the resulting crude acyl chloride in an ice bath.

-

Slowly and carefully add an excess of cold aqueous ammonia to the flask with vigorous stirring. A precipitate will form.

-

Continue stirring for 30 minutes in the ice bath.

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold deionized water until the washings are neutral.

-

Dry the collected solid under vacuum to yield 2,4-dibromo-5-fluorobenzamide.

Step 2: Synthesis of 2,4-Dibromo-5-fluorobenzonitrile

This procedure details the dehydration of the primary amide to the nitrile.

Materials:

-

2,4-Dibromo-5-fluorobenzamide

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2,4-dibromo-5-fluorobenzamide in anhydrous dichloromethane.

-

Carefully add phosphorus oxychloride (1.5 equivalents) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting amide is consumed.

-

After the reaction is complete, cool the mixture to room temperature and then pour it slowly over crushed ice with stirring.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography to afford pure 2,4-dibromo-5-fluorobenzonitrile.

Mandatory Visualizations

Caption: Synthetic workflow for 2,4-Dibromo-5-fluorobenzonitrile.

Caption: Logical flow of the two-step synthesis.

References

Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 2,4-Dibromo-5-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromo-5-fluorobenzoic acid is a versatile synthetic building block of significant interest in medicinal chemistry and materials science. The presence of multiple reactive sites—two bromine atoms at positions amenable to cross-coupling and a carboxylic acid for further functionalization—makes it an attractive scaffold for the synthesis of complex molecules. The fluorine substituent can enhance the pharmacokinetic properties of drug candidates, such as metabolic stability and binding affinity.[1][2] The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, offering a robust strategy for the derivatization of this compound.[3][4][5]

These application notes provide detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various boronic acids. The protocols address the potential for both selective mono-arylation and exhaustive di-arylation, providing a foundation for the synthesis of a diverse range of substituted biaryl compounds.

Key Applications in Drug Discovery

The biaryl motif is a common feature in many pharmaceuticals.[5] The use of fluorinated building blocks like this compound allows for the introduction of fluorine atoms at specific positions, which can significantly impact a molecule's biological activity.[1] The carboxylic acid group provides a convenient handle for amide bond formation or other modifications to explore structure-activity relationships.[3]

Catalytic Cycle of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][6] The key steps are:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the this compound.

-

Transmetalation: The aryl group from the boronic acid (activated by a base) is transferred to the palladium center.

-

Reductive Elimination: The two aryl groups on the palladium complex are coupled, forming the biaryl product and regenerating the palladium(0) catalyst.

Experimental Protocols

General Considerations

-

All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise specified.

-

The choice of catalyst, ligand, base, and solvent can significantly influence the reaction outcome, particularly the regioselectivity of mono-arylation.

-

Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Selective Mono-Suzuki Coupling

This protocol aims for the selective coupling at the more reactive C4-position of this compound. The reactivity difference between the two bromine atoms is often influenced by steric and electronic factors.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1-1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

-

Triphenylphosphine (PPh₃) or a suitable phosphine ligand (4-10 mol%)

-

Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2.0-3.0 equiv)

-

Solvent system: e.g., Toluene/Ethanol/Water (4:1:1) or Dioxane/Water (4:1)

Procedure:

-

To a dry reaction flask, add this compound, the arylboronic acid, and the base.

-

Purge the flask with an inert gas (argon or nitrogen).

-

In a separate vial, dissolve the palladium catalyst and ligand in a small amount of the organic solvent and add it to the reaction flask.

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the formation of the mono-arylated product.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Double (Exhaustive) Suzuki Coupling

This protocol is designed for the coupling of both bromine atoms of this compound.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (2.5-3.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5-10 mol%)

-

Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (4.0-6.0 equiv)

-

Solvent system: e.g., 1,4-Dioxane/Water (4:1) or DMF/Water (4:1)

Procedure:

-

In a reaction vessel, combine this compound, the arylboronic acid, and the base.

-

Seal the vessel and thoroughly purge with an inert gas.

-

Add the palladium catalyst.

-

Add the degassed solvent system.

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

-

Monitor the reaction for the complete consumption of the mono-arylated intermediate.

-

After cooling, perform an aqueous work-up as described in Protocol 1.

-

Purify the crude product by column chromatography or recrystallization.

References

Application Notes and Protocols: Regioselective Buchwald-Hartwig Amination of 2,4-Dibromo-5-fluorobenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern synthetic organic chemistry, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has seen widespread application in the synthesis of pharmaceuticals and functional materials due to its broad substrate scope and functional group tolerance.[2] This document provides detailed application notes and protocols for the regioselective Buchwald-Hartwig amination of 2,4-dibromo-5-fluorobenzoic acid and its derivatives. This substrate is a valuable building block in medicinal chemistry, and the ability to selectively functionalize one of the two bromine atoms is crucial for the synthesis of complex molecular architectures.

The presence of two bromine atoms at the C2 and C4 positions, along with an electron-withdrawing fluorine atom and a carboxylic acid group, presents a unique challenge in controlling the regioselectivity of the amination. Generally, in palladium-catalyzed cross-coupling reactions, the oxidative addition step is favored at the more electron-deficient and sterically accessible C-X bond. In the case of this compound, the C2-Br bond is ortho to the carboxylic acid group, which can influence the electronic properties and steric environment of the reaction center.

Reaction Scheme and Regioselectivity

The primary transformation of interest is the regioselective mono-amination of this compound. The reaction selectively targets the C2 position, yielding the corresponding 2-amino-4-bromo-5-fluorobenzoic acid derivative. This selectivity is primarily attributed to the electronic activation of the C2-Br bond by the adjacent carboxylic acid group.

Caption: Regioselective Buchwald-Hartwig amination at the C2 position.

Data Presentation: Performance of Catalytic Systems

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity in the Buchwald-Hartwig amination. Below is a summary of typical conditions and reported yields for the amination of related dihalosubstituted benzoic acids.

| Starting Material | Amine | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2,5-Dibromobenzoic acid | Aniline | Cu powder (9), Cu₂O (4) | K₂CO₃ (1.0) | 2-Ethoxyethanol | 130 | 24 | 94 | [3] |

| 2-Bromo-3-methylbenzoic acid | Various amines | Pd₂(dba)₃ (1-2), BINAP (2-4) | NaOtBu (1.5-2.0) | Toluene | 100 | 12 | Moderate to High | [3] |

| 2-Bromobenzoic acid | Aniline | Cu powder (9), Cu₂O (4) | K₂CO₃ (1.0) | 2-Ethoxyethanol | 130 | 24 | High | [4] |

| 2-Bromo-4-fluorobenzoic acid | Aniline | Cu powder (9), Cu₂O (4) | K₂CO₃ (1.0) | 2-Ethoxyethanol | 130 | 24 | 82 | [4] |

Note: The data for the palladium-based catalyst is representative of typical N-arylation reactions of substituted bromobenzoic acids and provides an expected performance range.[3] The copper-catalyzed Ullmann-type reactions demonstrate the feasibility of regioselective amination on similar substrates.[3][4]

Experimental Protocols

While a specific protocol for the Buchwald-Hartwig amination of this compound is not extensively documented in the literature, the following general procedure for a similar transformation can be adapted and optimized.[3]

Representative Protocol: Palladium-Catalyzed Amination

Materials:

-

This compound

-

Amine (e.g., primary or secondary aliphatic or aromatic amine)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv.), the amine (1.2 equiv.), and sodium tert-butoxide (2.0 equiv.).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene to the mixture.

-

In a separate vial, prepare the catalyst system by mixing Pd₂(dba)₃ (0.01-0.02 equiv.) and BINAP (0.02-0.04 equiv.) in a small amount of anhydrous toluene under an inert atmosphere.

-

Add the catalyst solution to the reaction mixture.

-

Seal the reaction vessel and heat the mixture at 100 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-4-bromo-5-fluorobenzoic acid derivative.

Mandatory Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

Caption: A general experimental workflow for the Buchwald-Hartwig amination.

Concluding Remarks

The Buchwald-Hartwig amination provides a powerful tool for the regioselective functionalization of this compound derivatives. Careful selection of the catalyst, ligand, base, and reaction conditions is paramount to achieving high yields and selectivity. The protocols and data presented herein serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the efficient synthesis of novel and complex molecular entities. Further optimization of the reaction conditions for specific amine substrates may be necessary to achieve optimal results.

References

- 1. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol for the Esterification of 2,4-Dibromo-5-fluorobenzoic acid

This document provides detailed protocols for the synthesis of esters from 2,4-Dibromo-5-fluorobenzoic acid, a crucial intermediate in the development of various pharmaceutical compounds. The protocols outlined below are designed for researchers in organic chemistry, medicinal chemistry, and drug development, providing a selection of methods to accommodate different laboratory setups and substrate requirements.

Introduction

Esterification of carboxylic acids is a fundamental transformation in organic synthesis. Esters of this compound serve as versatile building blocks in the synthesis of complex molecules due to the presence of multiple reactive sites. This application note details three common and effective methods for the esterification of this substrate: the classic Fischer-Speier Esterification, a thionyl chloride-mediated method, and a coupling agent-based approach for milder conditions.

Overview of Esterification Methods

The choice of esterification method often depends on the scale of the reaction, the sensitivity of the starting materials to strong acids or high temperatures, and the desired purity of the final product.

-

Fischer-Speier Esterification : This is a traditional acid-catalyzed equilibrium reaction between a carboxylic acid and an excess of alcohol.[1][2][3] It is a cost-effective method suitable for large-scale synthesis. To achieve high yields, the equilibrium must be shifted towards the products, typically by using a large excess of the alcohol or by removing water as it is formed.[1][4]

-

Thionyl Chloride Method : This method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with an alcohol to form the ester. This approach is often faster and not subject to the same equilibrium limitations as the Fischer esterification.[5]

-

Coupling Agent-Mediated Esterification : Reagents such as COMU, TBTU, and TATU can facilitate ester formation under mild, room temperature conditions.[6] These methods are particularly useful for substrates that are sensitive to the harsh conditions of other methods.

Experimental Protocols

Method 1: Fischer-Speier Esterification

This protocol is adapted from the general procedure for the acid-catalyzed esterification of substituted benzoic acids.[1][2][7]

Materials:

-

This compound

-

Methanol (or other desired alcohol), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., 20-40 eq, which also acts as the solvent).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain this temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction time can vary from a few hours to overnight.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess alcohol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Method 2: Thionyl Chloride-Mediated Esterification

This protocol is based on a procedure for the synthesis of a structurally similar compound, 5-bromo-2,4-difluorobenzoic acid methyl ester.[5]

Materials:

-

This compound

-

Methanol (or other desired alcohol)

-

Thionyl chloride (SOCl₂)

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice-water

Procedure:

-

To a solution of this compound (1.0 eq) in the desired alcohol (e.g., 5 mL per mmol of acid), add thionyl chloride (4.0 eq) dropwise at 0 °C (ice bath).

-

After the addition is complete, warm the reaction mixture to 65 °C and stir for 1-3 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the initial alcohol).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash chromatography on silica gel (eluting with hexanes/ethyl acetate) to yield the pure ester.[5]

Method 3: Coupling Agent-Mediated Esterification

This protocol utilizes a uronium-based coupling agent for ester formation under mild conditions.[6]

Materials:

-

This compound

-

Desired alcohol

-

COMU ( (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) or TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

1M HCl solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in DCM or DMF.

-

Add the coupling agent (e.g., TBTU, 1.1 eq) and DIPEA (2.5 eq).

-

Stir the mixture at room temperature for approximately 30 minutes to activate the carboxylic acid.

-

Add the desired alcohol (1.2 eq) and continue to stir at room temperature. Monitor the reaction by TLC. The reaction is typically complete within a few hours.

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the different esterification methods, based on literature for similar substituted benzoic acids.

| Method | Catalyst/Reagent | Solvent | Temperature | Typical Reaction Time | Expected Yield | Reference for Analogy |

| Fischer-Speier | H₂SO₄ (catalytic) | Alcohol (excess) | Reflux | 4-24 hours | Good to Excellent | [7] |

| Thionyl Chloride | SOCl₂ (excess) | Alcohol | 65 °C | 1-3 hours | Good | [5] |

| Coupling Agent (TBTU) | TBTU/DIPEA | DCM/DMF | Room Temperature | 2-16 hours | Excellent | [6] |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of esters of this compound.

Caption: General workflow for the esterification of this compound.

This comprehensive guide provides researchers with a selection of robust methods for the esterification of this compound, enabling the efficient synthesis of key intermediates for pharmaceutical research and development.

References

- 1. personal.tcu.edu [personal.tcu.edu]

- 2. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. 5-BroMo-2,4-difluoro-benzoic acid Methyl ester synthesis - chemicalbook [chemicalbook.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. researchgate.net [researchgate.net]

The Pivotal Role of 2,4-Dibromo-5-fluorobenzoic Acid in Agrochemical Synthesis: A Detailed Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the continuous quest for more effective and environmentally benign agrochemicals, the strategic incorporation of halogenated aromatic compounds has become a cornerstone of modern synthetic chemistry. Among these, 2,4-Dibromo-5-fluorobenzoic acid emerges as a highly versatile and valuable building block. Its unique substitution pattern, featuring two bromine atoms and a fluorine atom on a benzoic acid core, offers multiple reactive sites for a variety of chemical transformations. This application note provides a comprehensive overview of the utility of this compound in the synthesis of novel agrochemicals, complete with detailed experimental protocols and quantitative data to guide researchers in this field.

While direct synthesis of a commercialized agrochemical starting from this compound is not extensively documented in publicly available literature, its structural motifs are present in a variety of herbicidally active compounds. The following sections will explore a key application of a structurally related compound, 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester, which can be conceptually derived from this compound, and is a crucial intermediate in the synthesis of certain agrochemicals.

Application in the Synthesis of Phenylpyrazole Herbicides

Phenylpyrazole herbicides are a significant class of agrochemicals known for their efficacy in controlling a broad spectrum of weeds. The synthesis of these complex molecules often relies on the availability of appropriately substituted phenylhydrazine precursors. This compound, after suitable functional group manipulations, can serve as a precursor to such key intermediates.

A critical transformation in this context is the conversion of the benzoic acid moiety into other functional groups, such as a cyano or an amino group, which are essential for the subsequent cyclization reactions to form the pyrazole ring. The bromine atoms on the aromatic ring also provide handles for further chemical modifications, such as cross-coupling reactions, to introduce additional diversity and fine-tune the biological activity of the final compound.

Logical Workflow for Phenylpyrazole Herbicide Synthesis

The following diagram illustrates a conceptual pathway from this compound to a phenylpyrazole herbicide core structure.

Application Notes and Protocols: 2,4-Dibromo-5-fluorobenzoic Acid as a Versatile Intermediate in Materials Science

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 2,4-Dibromo-5-fluorobenzoic acid as a key intermediate in the synthesis of advanced materials. The unique substitution pattern of this aromatic carboxylic acid, featuring two bromine atoms, a fluorine atom, and a carboxylic acid group, offers a versatile platform for the development of high-performance polymers, advanced photoresist materials, and functional metal-organic frameworks (MOFs).

High-Performance Fluorinated Polyimides

The incorporation of fluorine into polymer backbones is a well-established strategy for enhancing thermal stability, chemical resistance, and dielectric properties. This compound can be envisioned as a precursor for novel diamine or dianhydride monomers essential for the synthesis of high-performance polyimides. The presence of bromine atoms can further impart flame-retardant properties or serve as sites for subsequent cross-linking reactions.

Proposed Synthetic Pathway: Diamine Monomer Synthesis

A plausible synthetic route to a novel diamine monomer starts with the etherification of this compound with a protected aminophenol, followed by the reduction of the resulting dinitro compound.

Caption: Proposed synthesis of a diamine monomer.

Experimental Protocol: Polyimide Synthesis (General Procedure)

-

Monomer Synthesis: Synthesize the target diamine monomer from this compound as outlined in the proposed pathway.

-

Poly(amic acid) Synthesis: In a nitrogen-purged flask, dissolve the synthesized diamine monomer in an anhydrous polar aprotic solvent (e.g., N,N-dimethylacetamide, DMAc). Cool the solution to 0-5 °C.

-

Add an equimolar amount of a commercial dianhydride (e.g., pyromellitic dianhydride, PMDA) portion-wise while maintaining the temperature.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours to form a viscous poly(amic acid) solution.

-

Imidization:

-

Thermal Imidization: Cast the poly(amic acid) solution onto a glass substrate and heat in a stepwise manner under a nitrogen atmosphere (e.g., 100 °C for 1h, 200 °C for 1h, and 300 °C for 1h).

-

Chemical Imidization: Add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) to the poly(amic acid) solution and stir at room temperature for 12-24 hours. Precipitate the resulting polyimide in a non-solvent like methanol.

-

-

Purification: Wash the obtained polyimide film or powder thoroughly with methanol and dry under vacuum.

Expected Properties of the Resulting Polyimide

| Property | Expected Value Range |

| Glass Transition Temperature (Tg) | > 300 °C |

| Decomposition Temperature (Td, 5% weight loss) | > 500 °C |

| Dielectric Constant (at 1 MHz) | < 3.0 |

| Tensile Strength | 100 - 150 MPa |

| Flame Retardancy (UL 94) | V-0 |

Advanced Photoresist Materials for Microlithography

Fluorinated polymers are crucial for developing photoresists for deep ultraviolet (DUV) and extreme ultraviolet (EUV) lithography due to their enhanced transparency at these wavelengths. This compound can be converted into novel monomers for photoresist formulations. The bromine atoms can enhance the etch resistance of the polymer.

Proposed Synthetic Pathway: Acrylate Monomer Synthesis

An acrylate monomer can be synthesized by first converting the carboxylic acid to an alcohol, followed by esterification with acryloyl chloride.

Caption: Synthesis of a photoresist monomer.

Experimental Protocol: Photoresist Polymer Synthesis (General Procedure)

-

Monomer Synthesis: Prepare the acrylate monomer from this compound as described above.

-

Polymerization: In a suitable solvent (e.g., tetrahydrofuran, THF), dissolve the synthesized acrylate monomer and a co-monomer (e.g., a monomer containing an acid-labile protecting group).

-

Add a radical initiator (e.g., azobisisobutyronitrile, AIBN).

-

Heat the reaction mixture under a nitrogen atmosphere to initiate polymerization (e.g., 60-70 °C for 12-24 hours).

-

Purification: Precipitate the resulting polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane). Filter and dry the polymer under vacuum.

-

Formulation: Dissolve the purified polymer in a suitable casting solvent (e.g., propylene glycol methyl ether acetate, PGMEA) along with a photoacid generator (PAG) and other additives.

Expected Properties of the Photoresist

| Property | Expected Characteristic |

| Transparency at 193 nm | High |

| Etch Resistance | Enhanced due to bromine content |

| Adhesion to Silicon Wafer | Good |

| Resolution Capability | Suitable for sub-100 nm features |

Functional Metal-Organic Frameworks (MOFs)

The carboxylic acid group of this compound makes it a prime candidate for use as an organic linker in the synthesis of MOFs. The fluorine and bromine substituents can be used to tune the electronic properties, pore size, and functionality of the resulting framework. These MOFs could find applications in gas storage, catalysis, and sensing. The aromatic nature of the linker also opens up possibilities for creating luminescent MOFs.

Proposed MOF Synthesis Workflow

A straightforward approach to synthesizing a MOF would involve the direct reaction of this compound with a metal salt under solvothermal conditions.

Caption: General workflow for MOF synthesis.

Experimental Protocol: MOF Synthesis (General Procedure)

-

In a glass vial, combine this compound, a metal salt (e.g., zinc nitrate hexahydrate), and a high-boiling point solvent such as N,N-dimethylformamide (DMF).

-

Seal the vial and heat it in an oven at a specific temperature (e.g., 80-120 °C) for 24-72 hours.

-

After cooling to room temperature, collect the crystalline product by filtration.

-

Wash the crystals with fresh solvent to remove any unreacted starting materials.

-

Activate the MOF by solvent exchange and heating under vacuum to remove the solvent molecules from the pores.

Potential Properties and Applications of the MOF

| Property | Potential Application |

| High Surface Area and Porosity | Gas storage (e.g., H₂, CO₂) and separation |

| Tunable Electronic Properties | Catalysis, sensing of small molecules |

| Luminescence | Chemical sensors, light-emitting devices |

| Reactive Bromine Sites | Post-synthetic modification for tailored functionality |

Disclaimer: The synthetic pathways and experimental protocols described herein are proposed based on established chemical principles and the known applications of similar compounds. Researchers should conduct their own literature review and laboratory optimization for any new synthetic procedures. Appropriate safety precautions must be taken when handling all chemicals.

Catalytic Conversion of 2,4-Dibromo-5-fluorobenzoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the catalytic conversion of 2,4-Dibromo-5-fluorobenzoic acid, a versatile building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications. The presence of two distinct bromine atoms and a fluorine atom on the benzoic acid scaffold allows for selective functionalization through various palladium-catalyzed cross-coupling reactions.

Introduction

This compound is a valuable starting material due to its multiple reactive sites. The differential reactivity of the bromine atoms at the C2 and C4 positions, influenced by the electronic effects of the fluorine and carboxylic acid groups, can be exploited to achieve site-selective reactions. This allows for the sequential introduction of different substituents, leading to the construction of highly functionalized aromatic compounds. The primary catalytic conversions discussed herein are the Suzuki-Miyaura coupling, Sonogashira coupling, Heck reaction, and Buchwald-Hartwig amination. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.[1]

Application Notes

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide.[2] For this compound, this reaction can be controlled to achieve either mono- or di-arylation.

Regioselectivity: The bromine at the C4 position is generally more reactive towards oxidative addition to the palladium(0) catalyst than the bromine at the C2 position. This is due to the steric hindrance and electronic deactivation imparted by the adjacent carboxylic acid group at C1. Therefore, mono-arylation is expected to occur preferentially at the C4 position under carefully controlled conditions.

Catalyst and Ligand Selection: A variety of palladium catalysts and ligands can be employed. For achieving high yields and selectivity, bulky and electron-rich phosphine ligands are often preferred. The choice of base is also critical and can influence the reaction rate and yield.[3]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper co-catalyst.[4] This reaction is instrumental in the synthesis of arylalkynes, which are important intermediates in medicinal chemistry.

Regioselectivity: Similar to the Suzuki coupling, the Sonogashira reaction is expected to be site-selective, with the initial coupling occurring at the more reactive C4-bromo position.[5] Catalyst and ligand choice can further influence this selectivity.[5]

Reaction Conditions: The reaction is typically carried out in the presence of a mild base, such as an amine, which also serves as the solvent in some cases. The use of a copper(I) co-catalyst is standard, although copper-free versions of the Sonogashira reaction have been developed.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[6] This reaction is a powerful tool for the vinylation of aryl halides.

Regioselectivity and Stereoselectivity: The Heck reaction with this compound is also anticipated to proceed with initial reaction at the C4-bromine. The stereoselectivity of the newly formed double bond is typically trans. The choice of catalyst, base, and solvent can influence the efficiency of the reaction.[7]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[8][9] This reaction is of great importance in the synthesis of pharmaceuticals, many of which are aniline derivatives.[10]

Regioselectivity: The selective mono-amination at the C4 position of this compound can be achieved by careful selection of the palladium catalyst, ligand, and base. Bulky biarylphosphine ligands are often effective in promoting these transformations.[11]

Experimental Protocols

The following are generalized protocols. Optimization of reaction conditions (temperature, reaction time, catalyst loading, and reagent stoichiometry) is recommended for specific substrates and desired outcomes.

General Experimental Workflow

Caption: General experimental workflow for catalytic cross-coupling reactions.

Protocol 1: Site-Selective Suzuki-Miyaura Coupling (Mono-arylation at C4)

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv)

-

Solvent (e.g., 1,4-dioxane/water, toluene/water)

Procedure:

-

To a dried reaction vessel, add this compound, the arylboronic acid, and the base.

-

Seal the vessel and purge with an inert gas (e.g., Argon).

-

Add the palladium catalyst.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 2: Site-Selective Sonogashira Coupling (Mono-alkynylation at C4)

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.1-1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

-

Copper(I) iodide (CuI, 2-5 mol%)

-

Base (e.g., triethylamine, diisopropylamine, 2.0-3.0 equiv)

-

Solvent (e.g., THF, DMF)

Procedure:

-

To a dried Schlenk flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide.

-

Add this compound and the anhydrous solvent.

-

Add the base and the terminal alkyne.

-

Stir the reaction mixture at room temperature to 60 °C and monitor by TLC or GC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Protocol 3: Heck Reaction (Vinylation at C4)

Materials:

-

This compound (1.0 equiv)

-

Alkene (e.g., styrene, acrylate, 1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

-

Ligand (e.g., PPh₃, P(o-tolyl)₃, 2-10 mol%)

-

Base (e.g., Et₃N, K₂CO₃, 2.0-3.0 equiv)

-

Solvent (e.g., DMF, NMP)

Procedure:

-

In a reaction vessel, combine this compound, the palladium catalyst, the ligand, and the base.

-

Seal the vessel and purge with an inert gas.

-

Add the anhydrous solvent and the alkene.

-

Heat the mixture to 100-140 °C and stir for 6-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After cooling, dilute with an organic solvent and wash with water.

-

Dry the organic layer, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 4: Buchwald-Hartwig Amination (Amination at C4)

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2-1.5 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

-

Ligand (e.g., Xantphos, BINAP, 2-6 mol%)

-

Base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.5 equiv)

-

Solvent (e.g., toluene, dioxane)

Procedure:

-

To a glovebox, add the palladium precatalyst, ligand, and base to a reaction tube.

-

Add this compound, the amine, and the solvent.

-

Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

After cooling, dilute with an organic solvent and filter through celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Quantitative Data